6-chloro-1-methyl-1H-indole-5-carboxylic acid synthesis and characterization
6-chloro-1-methyl-1H-indole-5-carboxylic acid synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1-methyl-1H-indole-5-carboxylic acid
Introduction
6-chloro-1-methyl-1H-indole-5-carboxylic acid is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents and natural products, including neurotransmitters like serotonin and drugs such as indomethacin.[1][2] The specific substitutions of a chloro group at the 6-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 5-position make this molecule a valuable and versatile building block for the synthesis of more complex bioactive molecules.[3]
This guide provides a comprehensive overview of a robust synthetic route to 6-chloro-1-methyl-1H-indole-5-carboxylic acid, beginning from commercially available precursors. It offers detailed, step-by-step protocols, explains the mechanistic reasoning behind the chosen reactions, and outlines a full suite of analytical techniques for the thorough characterization of the final compound and its intermediates. This document is intended for researchers and scientists in organic synthesis and drug development.
Section 1: Synthetic Strategy and Retrosynthesis
The synthetic approach is designed for efficiency and reliability, employing classic, well-understood reactions. The core of the indole ring system is constructed using the Fischer indole synthesis, a powerful method for forming indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][4] The synthesis proceeds in three main stages:
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Fischer Indole Synthesis: Construction of the chlorinated indole-ester scaffold.
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N-Methylation: Introduction of the methyl group onto the indole nitrogen.
-
Saponification: Hydrolysis of the ester to yield the target carboxylic acid.
This multi-step pathway allows for controlled functionalization and purification at each stage, ensuring a high-purity final product.
Caption: Overall synthetic workflow for the target compound.
Section 2: Synthesis Protocols and Mechanistic Insights
This section provides detailed experimental procedures for each synthetic step. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Part 2.1: Stage 1 - Synthesis of Ethyl 6-chloro-1H-indole-5-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and reliable reaction discovered by Emil Fischer in 1883.[1] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4] The reaction proceeds through the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6][7][8] In this protocol, we first generate the necessary hydrazine in situ from the corresponding aniline.
Experimental Protocol:
-
Diazotization: To a stirred solution of 4-chloro-3-(ethoxycarbonyl)aniline (1 equiv.) in concentrated HCl at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction to Hydrazine: Add the cold diazonium salt solution slowly to a stirred solution of tin(II) chloride (SnCl₂) (3 equiv.) in concentrated HCl at 0 °C. Stir for 1 hour, allowing the mixture to warm to room temperature. The resulting precipitate, the hydrazine hydrochloride salt, is filtered, washed with cold water, and dried.
-
Indole Cyclization: The crude (4-chloro-3-(ethoxycarbonyl)phenyl)hydrazine hydrochloride (1 equiv.) and pyruvic acid (1.2 equiv.) are suspended in ethanol. A strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is added, and the mixture is heated to reflux for 2-4 hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove residual acid, and then with a cold sodium bicarbonate solution. The crude solid is purified by recrystallization from an ethanol/water mixture to yield Ethyl 6-chloro-1H-indole-5-carboxylate as a solid.
Causality and Insights:
-
Catalyst Choice: Brønsted acids like H₂SO₄ or Lewis acids like ZnCl₂ are essential to protonate the hydrazone, facilitating the key tautomerization and subsequent[5][5]-sigmatropic rearrangement.[1][4]
-
Reaction Control: Temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The subsequent cyclization requires heat to overcome the activation energy of the rearrangement and ammonia elimination steps.
Part 2.2: Stage 2 - N-Methylation of Ethyl 6-chloro-1H-indole-5-carboxylate
Alkylation of the indole nitrogen is a common transformation. A strong base is required to deprotonate the relatively non-acidic N-H proton, generating a nucleophilic indolide anion that readily reacts with an electrophilic methyl source.
Experimental Protocol:
-
Deprotonation: To a solution of Ethyl 6-chloro-1H-indole-5-carboxylate (1 equiv.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford Ethyl 6-chloro-1-methyl-1H-indole-5-carboxylate.
Causality and Insights:
-
Base and Solvent: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing side reactions. Anhydrous polar aprotic solvents like DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Competing C3 Alkylation: While N-alkylation is generally favored for the indole anion, competing alkylation at the C3 position can sometimes occur. Using a strong base and a highly reactive electrophile like methyl iodide helps to ensure selectivity for N-alkylation.[9]
Part 2.3: Stage 3 - Saponification to 6-chloro-1-methyl-1H-indole-5-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction using a strong base.
Experimental Protocol:
-
Hydrolysis: Dissolve Ethyl 6-chloro-1-methyl-1H-indole-5-carboxylate (1 equiv.) in a mixture of methanol and water (e.g., 1:1 v/v). Add sodium hydroxide (NaOH, 3-5 equiv.) and heat the mixture to reflux for 4-6 hours.[10]
-
Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 6-chloro-1-methyl-1H-indole-5-carboxylic acid.
Causality and Insights:
-
Reaction Conditions: The use of a co-solvent system (methanol/water) ensures the solubility of both the ester and the hydroxide base. Heating is necessary to drive the hydrolysis to completion.[5][11]
-
Purification: The acidic nature of the final product allows for a simple and efficient purification by precipitation. The product is soluble in its carboxylate (basic) form and insoluble in its carboxylic acid (acidic) form.
Section 3: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known effects of the substituent groups on the indole core.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | |
| Appearance | Expected to be a solid | |
| CAS Number | 680569-83-9 |
3.1: ¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆, δ in ppm):
-
-COOH: A broad singlet, typically > 12.0 ppm.
-
Aromatic Protons (H4, H7): Two singlets in the aromatic region, ~7.5-8.2 ppm. The H4 proton will likely be more deshielded due to the anisotropic effect of the adjacent carboxylic acid.
-
Indole Protons (H2, H3): Two doublets, ~6.5-7.5 ppm, with a small coupling constant (J ≈ 3 Hz). The H2 proton is typically downfield of the H3 proton.
-
N-CH₃: A sharp singlet, ~3.8-4.0 ppm.
3.2: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
Expected Chemical Shifts (δ in ppm):
-
-COOH: ~168-172 ppm.
-
Aromatic & Indole Carbons: Multiple peaks between ~100-140 ppm. Quaternary carbons (C3a, C7a, C5, C6) will be identifiable. The carbon bearing the chlorine (C6) will be shifted accordingly.
-
N-CH₃: ~30-35 ppm.
3.3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 2500-3300 | Very broad, characteristic of carboxylic acid dimer |
| C=O Stretch | 1680-1710 | Strong, sharp peak for the carboxylic acid carbonyl |
| C=C Stretch | 1500-1600 | Aromatic and indole ring stretches |
| C-O Stretch | 1210-1320 | Carboxylic acid |
| C-Cl Stretch | 700-850 | Carbon-chlorine bond |
Reference for general indole IR spectra.[12][13][14]
3.4: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 209 and a significant M+2 peak at m/z = 211 (in an approximate 3:1 ratio), which is characteristic of a compound containing one chlorine atom.[15]
-
Major Fragments:
Section 4: Conclusion
This guide has detailed a logical and robust three-stage synthesis for 6-chloro-1-methyl-1H-indole-5-carboxylic acid. By leveraging the classic Fischer indole synthesis followed by standard N-alkylation and saponification, the target compound can be reliably produced. The provided protocols, rooted in established chemical principles, offer a clear pathway for synthesis. Furthermore, the comprehensive characterization plan, including NMR, IR, and MS analysis, provides a framework for rigorously validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.
References
- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [URL: https://testbook.com/chemistry/fischer-indole-synthesis]
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1061979/]
- Plant Physiology. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [URL: https://academic.oup.com/plphys/article/91/1/9/6082269]
- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]
- Ganjeie, Z., & Saeedi, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2395–2402. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/]
- J&K Scientific LLC. Fischer Indole Synthesis. [URL: https://www.jk-sci.com/fischer-indole-synthesis_R225.html]
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [URL: https://www.x-mol.com/paper/1301931343715115008]
- ResearchGate. Conditions of indole nitrogen alkylation and ester hydrolysis. [URL: https://www.researchgate.net/figure/Conditions-of-indole-nitrogen-alkylation-and-ester-hydrolysis_tbl1_236166168]
- ACS Publications. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [URL: https://www.researchgate.net/publication/231110884_Structures_and_vibrational_spectra_of_indole_carboxylic_acids_Part_I_Indole-2-carboxylic_acid]
- Angene. Understanding Indole-5-carboxylic Acid: Properties and Applications. [URL: https://www.angene.com/blog-detail/280.html]
- Journal of Basic and Applied Research in Biomedicine. (2022). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(1), 437-444. [URL: https://www.jbarb.org/index.php/jbarb/article/view/28]
- The Royal Society of Chemistry. Supporting information. [URL: https://www.rsc.
- NIST WebBook. Indole-2-carboxylic acid. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1477505&Type=IR-SPEC&Index=1]
- ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo01098a032]
- NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C16136586&Type=IR-SPEC&Index=1]
- SpectraBase. Indole-3-carboxylic acid - Optional[ATR-IR] - Spectrum. [URL: https://spectrabase.com/spectrum/6IGQTVrgI0J]
- ChemScene. 256935-86-1 | 6-Chloro-1H-indole-5-carboxylic acid. [URL: https://www.chemscene.com/products/6-Chloro-1H-indole-5-carboxylic-acid-CS-0042962.html]
- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0601]
- J&K Scientific. 6-Chloro-1H-indole-5-carboxylic acid | 256935-86-1. [URL: https://www.jk-sci.com/6-chloro-1h-indole-5-carboxylic-acid_256935-86-1.html]
- Sigma-Aldrich. 6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/680569-83-9]
- Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [URL: https://pubmed.ncbi.nlm.nih.gov/15109678/]
- American Elements. 6-Chloro-1H-indole-5-carboxylic Acid. [URL: https://www.americanelements.com/6-chloro-1h-indole-5-carboxylic-acid-256935-86-1]
- National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178619/]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution. [URL: https://patents.google.
- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives. [URL: https://patents.google.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [URL: https://www.masterorganicchemistry.
- Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [URL: https://www.organic-chemistry.org/abstracts/lit2/068.shtm]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid. [URL: https://patents.google.
- NIST WebBook. 6-Chloroindole. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C17422332&Mask=200]
- Organic Chemistry Portal. Synthesis of indoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles.shtm]
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1-10. [URL: https://www.chemijournal.com/archives/2019/vol7issue2/PartA/7-1-11-736.pdf]
- University of Arizona. Mass Spectrometry - Examples. [URL: https://www.chem.arizona.edu/mass-spec/examples-by-functional-group]
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [URL: https://www.researchgate.net/publication/236170668_The_Decarboxylation_of_Ring-Substituted_Indole-2and_3-Carboxylic_Acids]
- Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/CH_202%3A_Organic_Chemistry_II_(Milonni)/08%3A_Carboxylic_Acids_and_Their_Derivatives/8.
- ChemicalBook. 6-chloro-1H-Indole-5-carboxylic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/256935-86-1.htm]
Sources
- 1. testbook.com [testbook.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. nbinno.com [nbinno.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Indole synthesis [organic-chemistry.org]
- 10. 6-chloro-1H-Indole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Indole-2-carboxylic acid [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 6-Chloroindole [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
